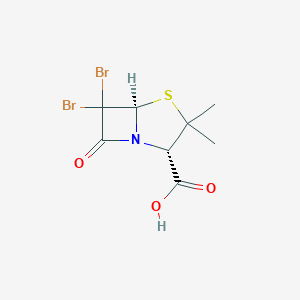

6,6-Dibromopenicillanic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIIVBDSLVWDR-BBIVZNJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178861 | |

| Record name | 6,6-Dibromopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24158-88-1 | |

| Record name | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24158-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6-Dibromopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024158881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dibromopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-DIBROMOPENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK42Q4304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 6,6-Dibromopenicillanic Acid as a Precursor to a Potent β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 6,6-Dibromopenicillanic acid, a key precursor to the potent β-lactamase inhibitor, 6-β-bromopenicillanic acid. The document elucidates the transformation of the precursor to its active form and details the subsequent molecular interactions leading to the irreversible inactivation of β-lactamase enzymes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, offering insights into the chemical biology of this important class of enzyme inhibitors. The guide includes a detailed experimental protocol for assessing β-lactamase inhibition and presents available quantitative data on the inhibitory activity of 6-β-bromopenicillanic acid.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-Lactam antibiotics, including penicillins and cephalosporins, have long been a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes, poses a significant threat to the continued efficacy of these life-saving drugs. β-Lactamases hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counter this resistance mechanism, β-lactamase inhibitors are often co-administered with β-lactam antibiotics. This guide focuses on this compound, a compound that serves as a prodrug for the active β-lactamase inhibitor, 6-β-bromopenicillanic acid.

From Precursor to Potent Inhibitor: The Role of this compound

This compound itself is not the direct inhibitor of β-lactamase. Instead, it functions as a stable precursor that can be chemically converted to the active inhibitor, 6-β-bromopenicillanic acid. This transformation is typically achieved through hydrogenation. This precursor-based approach can be advantageous in drug development, potentially offering improved stability or formulation characteristics.

Molecular Mechanism of Action of 6-β-Bromopenicillanic Acid

The active compound, 6-β-bromopenicillanic acid, is a powerful, irreversible, and active-site-directed inhibitor of several classes of β-lactamases.[1] Its mechanism of action can be described as a "suicide" or "mechanism-based" inhibition, where the enzyme's own catalytic activity on the inhibitor leads to its irreversible inactivation.

The key steps in the inactivation process are as follows:

-

Binding to the Active Site: 6-β-bromopenicillanic acid, structurally similar to penicillin, binds to the active site of the β-lactamase enzyme.

-

Acylation of the Active Site Serine: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of 6-β-bromopenicillanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.

-

Rearrangement and Inactivation: Following acylation, a series of chemical rearrangements occur, which are facilitated by the bromine atom. This ultimately leads to the formation of a stable, inactive enzyme complex. Specifically, the inactivation of Bacillus cereus β-lactamase I by 6-β-bromopenicillanic acid is associated with the formation of a 2,3-dihydro-1,4-thiazine-3,6-dicarboxylic acid derivative. This process is accompanied by the appearance of a distinct ultraviolet absorption peak at 326 nm, which can be used to monitor the inactivation process.[2][3][4]

The following diagram illustrates the proposed signaling pathway for the inactivation of β-lactamase by 6-β-bromopenicillanic acid.

Caption: Proposed mechanism of β-lactamase inactivation.

Quantitative Analysis of Inhibitory Activity

While 6-β-bromopenicillanic acid is recognized as a potent inhibitor, specific quantitative data such as IC50 and Ki values are not extensively tabulated in the readily available literature. However, studies have indicated that complete inhibition of certain β-lactamases can be achieved at concentrations of less than one micromolar.[1] The lack of a comprehensive quantitative dataset highlights an area for further research to fully characterize the inhibitory spectrum and potency of this compound against a wider range of clinically relevant β-lactamases.

Table 1: Summary of Available Quantitative Data for 6-β-bromopenicillanic acid

| β-Lactamase Target | Enzyme Source | Inhibition Parameter | Value | Reference |

| β-Lactamase I | Bacillus cereus | Second-order rate constant of inactivation | ~1.3 x 10^4 M^-1s^-1 | --INVALID-LINK-- |

| Typical β-lactamases | Various | General Observation | Complete inhibition at < 1 µM | --INVALID-LINK-- |

Experimental Protocols for Assessing β-Lactamase Inhibition

The inhibitory activity of compounds like 6-β-bromopenicillanic acid can be determined using a variety of biochemical assays. A common and reliable method involves the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamase. The rate of color change can be monitored spectrophotometrically to determine the enzyme's activity, and the reduction in this rate in the presence of an inhibitor allows for the calculation of inhibitory potency (e.g., IC50 value).

Detailed Protocol for Determination of IC50 Value using a Nitrocefin-Based Assay

This protocol provides a general framework for determining the IC50 value of a β-lactamase inhibitor. Specific concentrations and incubation times may need to be optimized depending on the specific β-lactamase and inhibitor being tested.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

-

β-Lactamase inhibitor (e.g., 6-β-bromopenicillanic acid)

-

Nitrocefin (chromogenic substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

DMSO (for dissolving inhibitor and nitrocefin)

-

96-well microtiter plate

-

Microplate spectrophotometer capable of reading absorbance at ~490 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the β-lactamase enzyme in assay buffer to a known concentration.

-

Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested.

-

Prepare a stock solution of nitrocefin in DMSO and then dilute it in assay buffer to the desired final concentration (typically 50-100 µM).[2]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.

-

Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[9]

-

The following diagram illustrates a typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.

Caption: Workflow for IC50 determination.

Conclusion and Future Directions

This compound serves as a valuable precursor to the potent β-lactamase inhibitor, 6-β-bromopenicillanic acid. The mechanism of action of the active compound involves a well-characterized suicide inhibition pathway, leading to the irreversible inactivation of the target enzyme. While its potency has been qualitatively described, a more comprehensive quantitative characterization against a broader panel of contemporary β-lactamases is warranted. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct such investigations. Further research into the structure-activity relationships of related penicillanic acid derivatives could lead to the development of novel and even more effective β-lactamase inhibitors, thereby helping to address the ongoing challenge of antibiotic resistance.

References

- 1. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. content.abcam.com [content.abcam.com]

- 6. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. toku-e.com [toku-e.com]

The Advent of Brominated Penicillanic Acids: A Technical Deep Dive into Their Discovery and Legacy as β-Lactamase Inhibitors

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and mechanism of action of brominated penicillanic acids as β-lactamase inhibitors.

This whitepaper provides an in-depth exploration of the pivotal role brominated penicillanic acids have played in the ongoing battle against bacterial resistance. From the initial serendipitous discovery to the elucidation of their potent inhibitory mechanisms, this document serves as a core technical resource, replete with quantitative data, detailed experimental protocols, and visual representations of key processes.

A Landmark Discovery in the Fight Against Resistance

The emergence of bacterial resistance to penicillin, primarily through the enzymatic inactivation by β-lactamases, spurred a relentless search for compounds capable of neutralizing these enzymes. A significant breakthrough in this endeavor was the discovery of brominated penicillanic acids. Initial investigations into 6-α-bromopenicillanic acid revealed unexpected kinetic properties, leading to the seminal finding that its epimer, 6-β-bromopenicillanic acid, is the actual potent, irreversible inhibitor of a wide range of β-lactamases.[1][2][3][4] This discovery opened a new avenue in the development of β-lactamase inhibitors, fundamentally altering the landscape of antibiotic therapy.

6-β-bromopenicillanic acid can be synthesized through two primary routes: the epimerization of 6-α-bromopenicillanic acid in an aqueous solution or via the hydrogenation of 6,6-dibromopenicillanic acid.[1] This compound acts as an active-site-directed inhibitor, forming a covalent bond with the β-lactamase enzyme, thereby rendering it inactive.[1][5]

Quantitative Analysis of β-Lactamase Inhibition

| β-Lactamase Enzyme Source | Enzyme Class | Inhibition Concentration | Reference |

| Bacillus cereus β-lactamase I | A | Completely inhibited at <1 µM | [1] |

| Bacillus licheniformis exoenzyme | A | Similarly susceptible to B. cereus I | [1] |

| Staphylococcus aureus enzyme | A | Less susceptible than B. cereus I | [1] |

| Escherichia coli (R factor) enzyme | A | Less susceptible than B. cereus I | [1] |

| B. cereus β-lactamase II | B | Not inhibited | [1] |

Experimental Protocols

Synthesis of this compound

A common precursor for brominated penicillanic acids is this compound. A general method for its synthesis is as follows:

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Hydrobromic acid (35%)

-

Bromine

-

Sodium nitrite

-

Sodium bisulfite solution (20%)

-

Purified water

-

Reaction vessel with cooling capabilities

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a reaction vessel, add 35% hydrobromic acid and cool to between -10°C and -5°C.

-

Add bromine to the cooled hydrobromic acid to form a bromine-hydrobromic acid solution.

-

Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C. Stir for 8-15 minutes.

-

Allow the mixture to stand and separate into layers. The lower layer, a black solution containing nitrosyl bromide, bromine, and sodium bromide, is collected and cooled to -15°C to -10°C for later use.

-

In a separate vessel, prepare a solution of 6-APA in 35% hydrobromic acid.

-

Instill the previously prepared black solution into the 6-APA solution while maintaining the temperature between 25°C and 5°C.

-

After the reaction is complete, filter the reaction liquid.

-

Wash the filter cake with a 20% aqueous solution of sodium bisulfite.

-

Dry the filter cake under vacuum to obtain the this compound product.

This protocol is a generalized representation based on described methods.

β-Lactamase Inhibition Assay using Nitrocefin

The inhibitory activity of brominated penicillanic acids can be determined using a chromogenic substrate such as nitrocefin.

Materials:

-

β-lactamase enzyme solution

-

Nitrocefin solution (in DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Brominated penicillanic acid inhibitor solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Prepare serial dilutions of the brominated penicillanic acid inhibitor in the assay buffer.

-

In the wells of a 96-well microplate, add the β-lactamase enzyme solution.

-

Add the different concentrations of the inhibitor solution to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals.

-

The rate of nitrocefin hydrolysis is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control well.

-

IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Interactions and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Conclusion

The discovery of brominated penicillanic acids, particularly 6-β-bromopenicillanic acid, marked a pivotal moment in the history of antibiotic research. Their potent and irreversible inhibition of a broad spectrum of β-lactamases provided a crucial strategy to overcome bacterial resistance. This technical guide has provided a comprehensive overview of their discovery, mechanism of action, and the experimental methodologies used to characterize them. The continued exploration of such inhibitory scaffolds remains a vital component of modern drug discovery efforts aimed at preserving the efficacy of our antibiotic arsenal.

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. CA1158639A - 6-bromopenicillanic acid sulfone - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

Chemical and physical properties of 6,6-Dibromopenicillanic acid

An In-depth Technical Guide to 6,6-Dibromopenicillanic Acid

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the production of β-lactamase inhibitors such as sulbactam.[1][2] β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics.[3][4] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its place in antibacterial therapy.

Chemical and Physical Properties

This compound is a derivative of penicillanic acid, the core scaffold of penicillin antibiotics.[5] Its chemical structure and properties are well-defined, making it a reliable component in multi-step pharmaceutical syntheses.

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [5] |

| CAS Number | 24158-88-1 | [5][6] |

| Molecular Formula | C₈H₉Br₂NO₃S | [5][6] |

| Molecular Weight | 359.04 g/mol | [5] |

| Monoisotopic Mass | 356.86699 Da | [5] |

| Synonyms | Sulbactam EP Impurity F, (2S-cis)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [5][6][7] |

Physicochemical Data

This table outlines the key physicochemical properties. While specific experimental values for properties like melting point and solubility are not consistently reported across public literature, typical characterization data is available from commercial suppliers.

| Property | Value / Description | Reference |

| Physical Appearance | Typically a solid powder. | |

| XLogP3 | 1.8 | [5] |

| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2) | [5] |

| Storage Temperature | Recommended storage at 2-8°C. | [8] |

Spectral and Analytical Data

Characterization of this compound is routinely performed using a suite of analytical techniques to confirm its identity and purity.

| Analytical Method | Description | Reference |

| Proton NMR (¹H-NMR) | Provides information on the structure and stereochemistry of the molecule. Key signals would correspond to the protons on the bicyclic core and the methyl groups. | [6] |

| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 125.4 Ų, have been calculated. | [6][9] |

| Infrared Spectroscopy (IR) | Identifies functional groups. Characteristic peaks would include a strong absorption for the β-lactam carbonyl (C=O) group, typically around 1780 cm⁻¹, and the carboxylic acid C=O and O-H stretches. | [6] |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. | [6] |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent/water content. | [6] |

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

The primary route for synthesizing this compound involves the diazotization of 6-aminopenicillanic acid (6-APA) followed by bromination.[2][10] This method avoids the use of organic solvents, simplifying processing and improving safety.[2]

Materials:

-

6-Aminopenicillanic acid (6-APA)[11]

-

Hydrobromic acid (HBr), 35% solution[2]

-

Bromine (Br₂)[2]

-

Sodium nitrite (NaNO₂)[2]

-

Purified water[2]

Procedure:

-

Preparation of Nitrosyl Bromide Solution: A solution of bromine in 35% hydrobromic acid is prepared in a reaction vessel and cooled to between -10°C and -5°C.[2] Sodium nitrite is then slowly added while maintaining the temperature, leading to the formation of a black solution containing nitrosyl bromide, bromine, and sodium bromide.[2] The mixture is stirred and allowed to settle, after which the lower layer (Solution A) is separated and cooled to between -15°C and -10°C for later use.[2]

-

Reaction with 6-APA: A separate solution of 6-APA in hydrobromic acid is prepared and cooled to between 5°C and 25°C.[2]

-

Addition and Reaction: The previously prepared nitrosyl bromide solution (Solution A) is slowly added dropwise to the 6-APA solution.[2]

-

Isolation and Purification: Upon completion of the reaction, the resulting solid product is collected by filtration. The filter cake is washed and then dried under vacuum to yield this compound.[2] This process typically results in a high yield of ≥96.5%.[2]

Mechanism of Action and Biological Relevance

This compound itself is a precursor, but related compounds like 6-β-bromopenicillanic acid are potent, irreversible inhibitors of β-lactamase enzymes.[12][13] These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[3]

The inhibitor functions as a "suicide substrate." It binds to the active site of the β-lactamase enzyme, which mistakes it for a typical penicillin substrate.[4] The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, but this process leads to the formation of a stable, covalent intermediate that deactivates the enzyme.[4] This inactivation allows the partner antibiotic to remain intact and carry out its function of disrupting bacterial cell wall synthesis.[3][4]

Conclusion

This compound is a vital molecule in medicinal chemistry. Its well-characterized chemical and physical properties, coupled with established synthetic protocols, make it an indispensable starting material for producing β-lactamase inhibitors. The continued use and development of such inhibitors are central to strategies for combating the global challenge of antibiotic resistance.

References

- 1. This compound | 24158-88-1 [chemicalbook.com]

- 2. CN104910184B - A kind of preparation method of 6,6 dibromo penicillanic acid - Google Patents [patents.google.com]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C8H9Br2NO3S | CID 90376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. scbt.com [scbt.com]

- 8. (+)-6-Aminopenicillanic acid 96 551-16-6 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C8H9Br2NO3S) [pubchemlite.lcsb.uni.lu]

- 10. The chemistry of penicillanic acids. Part I. 6,6-Dibromo- and 6,6-di-iodo-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Inhibition: A Technical Guide to the Structure-Activity Relationship of Penicillanic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of penicillanic acid derivatives, focusing on their crucial role as β-lactamase inhibitors. By understanding the intricate interplay between molecular structure and biological function, researchers can rationally design more potent and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

Introduction: The Enduring Legacy of Penicillin and the Rise of Resistance

The discovery of penicillin revolutionized modern medicine, offering a powerful weapon against bacterial infections. The core of its antibacterial prowess lies in the strained β-lactam ring, which mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, irreversibly acylating and inactivating penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[1][2] However, the widespread use of penicillins has been met with the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][3]

Penicillanic acid derivatives have emerged as a key strategy to overcome this resistance. While often possessing weak intrinsic antibacterial activity, these molecules act as potent inhibitors of β-lactamases, protecting co-administered β-lactam antibiotics from degradation.[3][4] This guide delves into the critical structural features that govern the efficacy of these inhibitors.

The Penicillanic Acid Nucleus: A Foundation for Inhibition

The fundamental scaffold of these inhibitors is the 6-aminopenicillanic acid nucleus, comprising a fused β-lactam and thiazolidine ring system.[5] The inherent strain of the bicyclic system is crucial for its reactivity. Modifications at various positions on this nucleus have profound effects on the molecule's stability, inhibitory potency, and spectrum of activity.

Key Structural Modifications and Their Impact

The general structure-activity relationships for penicillanic acid derivatives are summarized below:

-

Position 1 (Sulfur Atom): Oxidation of the sulfur atom to a sulfoxide or a sulfone can modulate the reactivity of the β-lactam ring. Penicillanic acid sulfones, such as sulbactam and tazobactam, are potent "suicide inhibitors" that irreversibly inactivate β-lactamases.[1][6]

-

Position 2 (Gem-dimethyl Group): The two methyl groups at the C-2 position are generally considered important for maintaining the conformational integrity of the thiazolidine ring, which in turn influences the strain and reactivity of the β-lactam ring.[5]

-

Position 3 (Carboxylic Acid): The free carboxylic acid at the C-3 position is essential for binding to the active site of both PBPs and β-lactamases.[5] Esterification of this group generally leads to a loss of activity, although it can be used to create prodrugs that are hydrolyzed in vivo to the active form.

-

Position 6 (Acylamino Side Chain): Variations in the acylamino side chain at the C-6 position are the primary determinant of the antibacterial spectrum and β-lactamase stability of penicillins. For penicillanic acid-based inhibitors, this position is often unsubstituted (as in sulbactam) or has a simple substituent that does not confer significant antibacterial activity but contributes to the interaction with the β-lactamase active site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activity of key penicillanic acid derivatives against various β-lactamases and their antibacterial activity when combined with a β-lactam antibiotic.

Table 1: Inhibitory Activity of Penicillanic Acid Derivatives against β-Lactamases (IC50 Values)

| Derivative | β-Lactamase Target | IC50 (µM) | Reference(s) |

| Clavulanic Acid | TEM-1 (Class A) | 0.17 | [7] |

| Clavulanic Acid | P99 (Class C) | >100 | [8] |

| Sulbactam | TEM-1 (Class A) | ~10-100x less active than clavulanate | [6] |

| Tazobactam | TEM-1 (Class A) | ~10-100x less active than clavulanate | [6] |

| JDB/LN-1-255 | OXA-1 (Class D) | 0.70 ± 0.14 | [5] |

| JDB/LN-III-26 | OXA-1 (Class D) | 1.60 ± 0.30 | [5] |

| JDB/ASR-II-292 | OXA-1 (Class D) | 0.90 ± 0.20 | [5] |

Table 2: Antibacterial Activity of Penicillins in Combination with β-Lactamase Inhibitors (MIC Values)

| Penicillin | β-Lactamase Inhibitor | Organism | MIC (µg/mL) of Penicillin Alone | MIC (µg/mL) of Penicillin with Inhibitor | Reference(s) |

| Penicillin G | - | S. aureus ATCC 25923 | 0.4 | N/A | [9] |

| Penicillin G | - | S. aureus (resistant strains) | 24 | N/A | [9] |

| Ampicillin | - | S. pyogenes (resistant) | >6 | N/A | [10] |

| Amoxicillin | - | S. pyogenes (resistant) | >4 | N/A | [10] |

| Piperacillin | - | S. pyogenes (susceptible) | <4 | N/A | [10] |

| Penicillin G | - | Gram-positive mastitis pathogens (MIC90) | 1 | N/A | [11] |

| Penicillin | - | S. pneumoniae (resistant) | 0.12-2 | N/A | [12] |

Mechanism of β-Lactamase Inhibition

Penicillanic acid sulfones act as mechanism-based inhibitors. The process begins with the acylation of a serine residue in the active site of the β-lactamase, forming a transient acyl-enzyme intermediate. This is followed by a series of chemical rearrangements of the inhibitor, leading to a more stable, irreversibly inactivated enzyme.[1][13]

A key mechanism of inactivation by penicillanic acid sulfones like enmetazobactam and tazobactam against the extended-spectrum β-lactamase (ESBL) CTX-M-15 involves the formation of a cross-link between two critical active site residues, Ser70 and Lys73.[1][13] This covalent modification permanently deactivates the enzyme.

Signaling Pathway of β-Lactamase Inhibition

Caption: Mechanism of β-lactamase inactivation by a penicillanic acid sulfone inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of penicillanic acid derivatives.

β-Lactamase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and common literature methods for determining the inhibitory activity of compounds against β-lactamases.[14][15][16]

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Test inhibitor compound (penicillanic acid derivative)

-

Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of β-lactamase in assay buffer.

-

Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically 50-100 µM.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of various concentrations of the test inhibitor or control to the appropriate wells. Include a solvent control (no inhibitor).

-

Add 50 µL of the β-lactamase working solution to each well.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add 30 µL of the nitrocefin working solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes. The rate of increase in absorbance is proportional to the β-lactamase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow for β-Lactamase Inhibition Assay

Caption: Workflow for determining β-lactamase inhibition using a colorimetric assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4][17][18]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Antimicrobial agent (penicillin derivative alone or in combination with a β-lactamase inhibitor)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of two-fold serial dilutions of the antimicrobial agent in MHB directly in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Logical Relationship for MIC Determination

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The structure-activity relationship of penicillanic acid derivatives is a well-established field that continues to yield clinically significant β-lactamase inhibitors. The core penam scaffold, particularly when oxidized to the sulfone, provides a reactive framework for the irreversible inactivation of these resistance enzymes. By systematically modifying peripheral functionalities, medicinal chemists can fine-tune the inhibitory profile and pharmacokinetic properties of these molecules.

Future research will likely focus on developing inhibitors with an even broader spectrum of activity against newly emerging and difficult-to-inhibit β-lactamases, such as metallo-β-lactamases. A deeper understanding of the dynamic interactions between inhibitors and the enzyme active site, aided by computational modeling and advanced structural biology techniques, will be instrumental in the rational design of the next generation of penicillanic acid-based therapies. The continued exploration of novel chemical space around this privileged scaffold holds immense promise in the ongoing battle against bacterial resistance.

References

- 1. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Penicillin Sulfone Inhibitors of Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. content.abcam.com [content.abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid is a synthetic derivative of the core penicillin structure, penicillanic acid. While not an antibiotic itself, it serves as a crucial intermediate in the synthesis of potent β-lactamase inhibitors. The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, has necessitated the development of compounds that can neutralize these enzymes. This compound is a key precursor to 6-β-bromopenicillanic acid, an active, irreversible inhibitor of several classes of β-lactamases. This guide provides a comprehensive overview of its chemical properties, synthesis, and the mechanism of action of its active derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its synthesis, purification, and characterization.

| Property | Value |

| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 24158-88-1[1] |

| Molecular Formula | C₈H₉Br₂NO₃S[1] |

| Molecular Weight | 359.04 g/mol [1] |

| Monoisotopic Mass | 356.867 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as ethyl acetate and methylene chloride. |

Biological Activity and Mechanism of Action

This compound itself is not the primary active agent. Its biological significance lies in its role as a precursor to 6-β-bromopenicillanic acid , a powerful, active-site-directed, irreversible inhibitor of a range of serine β-lactamases.[1] The 6-β epimer is formed via hydrogenation of the 6,6-dibromo compound.[1]

The inhibitory activity of 6-β-bromopenicillanic acid is potent, with complete inhibition of enzymes like Bacillus cereus β-lactamase I observed at less than micromolar concentrations.[1]

Mechanism of Irreversible Inhibition

The mechanism of action involves the covalent modification of the β-lactamase enzyme. The process can be summarized as follows:

-

Acylation: The inhibitor, 6-β-bromopenicillanic acid, acts as a "suicide substrate." It enters the active site of the β-lactamase, where the catalytic serine residue (specifically Ser-70 in B. cereus β-lactamase I) attacks the carbonyl carbon of the β-lactam ring.[2]

-

Ring Opening and Rearrangement: This acylation leads to the opening of the β-lactam ring. Concurrently, the molecule undergoes a rearrangement.

-

Covalent Adduct Formation: The opened and rearranged inhibitor forms a stable, covalent bond with the serine residue. This process involves the formation of a 2,3-dihydro-1,4-thiazine derivative, which is a chromophore that can be detected spectrophotometrically at 326 nm.[2][3]

-

Enzyme Inactivation: The formation of this stable covalent adduct effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The following diagram illustrates the workflow of β-lactamase inhibition by a penicillanic acid-based inhibitor.

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This protocol is adapted from established chemical synthesis methods.

Materials:

-

6-Aminopenicillanic Acid (6-APA)

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium bisulfite solution (20% aqueous)

-

Purified water

-

Organic solvent (e.g., ethyl acetate or methylene chloride)

-

Ice bath

Procedure:

-

Preparation of Reagent Solution:

-

In a reaction vessel, cool a solution of hydrobromic acid to a temperature between -10°C and -5°C using an ice bath.

-

Carefully add bromine to the cooled hydrobromic acid and stir until it dissolves completely.

-

Slowly add sodium nitrite to this solution while maintaining the temperature between -15°C and -5°C. Stir for approximately 10-15 minutes. This generates a solution containing nitrosyl bromide.

-

-

Diazotization-Bromination Reaction:

-

In a separate reaction vessel, prepare a suspension of 6-APA in a mixture of hydrobromic acid and purified water. Cool this suspension to between 5°C and -5°C.

-

Slowly add the previously prepared nitrosyl bromide solution to the 6-APA suspension. Maintain the temperature of the reaction mixture between 5°C and -5°C throughout the addition.

-

Allow the reaction to proceed with stirring for 30-60 minutes after the addition is complete.

-

-

Product Isolation and Purification:

-

After the reaction is complete, filter the reaction mixture to collect the solid precipitate.

-

Wash the collected filter cake with a cold 20% aqueous solution of sodium bisulfite to remove any excess bromine.

-

Wash the filter cake again with cold purified water.

-

Dry the product, this compound, under a vacuum to yield a crystalline solid.

-

β-Lactamase Activity Assay using Nitrocefin

This protocol describes a standard method for determining β-lactamase activity, which is essential for evaluating the efficacy of inhibitors.

Materials:

-

Nitrocefin (chromogenic cephalosporin substrate)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.0

-

β-lactamase enzyme solution (e.g., from bacterial cell lysate)

-

Inhibitor solution (e.g., 6-β-bromopenicillanic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL) in DMSO.

-

Prepare a working solution by diluting the Nitrocefin stock solution in PBS (e.g., to a final concentration of 0.5-1.0 mg/mL). The working solution should be yellow.[4]

-

Prepare serial dilutions of the inhibitor compound in PBS to determine IC₅₀ values.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

-

Add varying concentrations of the inhibitor solution to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period to allow for interaction.

-

Initiate the reaction by adding the Nitrocefin working solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the change in absorbance at 482-490 nm using a microplate reader in kinetic mode.[4][5] Hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red.

-

The rate of hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a pivotal molecule in the ongoing battle against antibiotic resistance. As a stable precursor to the potent β-lactamase inhibitor 6-β-bromopenicillanic acid, it enables the synthesis of compounds that can restore the efficacy of β-lactam antibiotics. A thorough understanding of its synthesis, properties, and the mechanism of its active derivatives is fundamental for researchers in medicinal chemistry and drug development aiming to create next-generation antibiotic therapies.

References

- 1. Inactivation of Bacillus cereus beta-lactamase I by 6 beta-bromopencillanic acid: mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 5. β-Lactamase activity assay [bio-protocol.org]

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid: Synthesis, Properties, and β-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a key intermediate in the synthesis of β-lactamase inhibitors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis from 6-aminopenicillanic acid (6-APA), and outlines methods for its purification and analytical characterization. Furthermore, this guide explores its mechanism of action as a β-lactamase inhibitor, supported by a detailed experimental workflow for assessing its inhibitory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

Bacterial resistance to β-lactam antibiotics, primarily mediated by the production of β-lactamase enzymes, poses a significant threat to global health. β-Lactamase inhibitors are crucial in overcoming this resistance by protecting β-lactam antibiotics from enzymatic degradation. This compound (CAS Number: 24158-88-1) is a pivotal synthetic intermediate in the production of potent β-lactamase inhibitors, such as sulbactam. A thorough understanding of its synthesis, properties, and biological activity is essential for the development of new and effective antibacterial therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 24158-88-1 | N/A |

| Molecular Formula | C₈H₉Br₂NO₃S | --INVALID-LINK-- |

| Molecular Weight | 359.04 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 128-130 °C | --INVALID-LINK-- |

| Boiling Point | 476.6 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 2.17 g/cm³ | --INVALID-LINK-- |

| Flash Point | 242 °C | --INVALID-LINK-- |

| Solubility | The solubility in water is minimal, and it is known to crystallize from aqueous solutions.[1] | N/A |

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This protocol is based on the general principles of diazotization-bromination of 6-APA.[1]

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Ethyl acetate

-

Sodium bisulfite solution (20% aqueous)

-

Purified water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to -10°C to -5°C, add a solution of hydrobromic acid.

-

Slowly add bromine to the cooled hydrobromic acid with continuous stirring until it dissolves completely.

-

In a separate vessel, prepare a solution of 6-APA in hydrobromic acid and cool it to 5°C.

-

Slowly add a solution of sodium nitrite to the bromine-hydrobromic acid mixture while maintaining the temperature between -15°C and -5°C to generate a solution containing nitrosyl bromide.

-

Instill the freshly prepared nitrosyl bromide solution into the 6-APA solution, keeping the temperature between 5°C and 25°C.

-

After the addition is complete, allow the reaction to proceed for an appropriate amount of time (typically monitored by TLC or HPLC).

-

Upon completion of the reaction, quench any excess bromine by the dropwise addition of a 20% sodium bisulfite solution until the reddish-brown color disappears.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Workflow for β-Lactamase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

-

β-Lactamase enzyme

-

This compound (or its active derivative)

-

Chromogenic β-lactamase substrate (e.g., nitrocefin)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

-

Add the β-lactamase enzyme to each well of a 96-well plate.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the reaction by adding the chromogenic substrate (nitrocefin) to all wells.

-

Monitor the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for IC₅₀ Determination:

Conclusion

This compound is a fundamentally important molecule in the ongoing battle against antibiotic resistance. This technical guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and methods for its purification and analysis. Furthermore, the mechanism of its action as a precursor to potent β-lactamase inhibitors and a clear workflow for evaluating its inhibitory potential have been presented. It is hoped that this comprehensive resource will aid researchers and drug development professionals in their efforts to design and synthesize novel β-lactamase inhibitors and contribute to the development of next-generation antibacterial therapies.

References

Molecular formula and weight of 6,6-Dibromopenicillanic acid

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a key intermediate in the synthesis of β-lactamase inhibitors. The document details its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a derivative of penicillanic acid, the core chemical structure of penicillin antibiotics.[1] Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9Br2NO3S | [2][3] |

| Molecular Weight | 359.04 g/mol | [2] |

| Monoisotopic Mass | 356.867 Da | [4] |

| CAS Number | 24158-88-1 | [3] |

| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the diazotisation-bromination of 6-aminopenicillanic acid (6-APA).[5] 6-APA is the fundamental precursor for the production of numerous semi-synthetic penicillins.[1]

This protocol is based on established methods for the synthesis of this compound from 6-APA.[5][6]

Materials:

-

6-aminopenicillanic acid (6-APA)

-

Hydrobromic acid (HBr)

-

Bromine (Br2)

-

Sodium nitrite (NaNO2)

-

Aqueous sodium bisulfite solution

Procedure:

-

A solution of bromine in hydrobromic acid is prepared and cooled to a temperature between -20°C and 0°C.[5][7]

-

Sodium nitrite is slowly added to this solution to generate a solution containing nitrosyl bromide.[5]

-

This prepared solution is then added dropwise to a cooled solution of 6-APA in hydrobromic acid, maintaining the temperature between -5°C and 25°C.[5]

-

The reaction mixture is stirred for a period of 5 minutes to 1 hour.[7]

-

Upon completion of the reaction, the precipitated product is collected by filtration.[5]

-

The filter cake is washed with an aqueous solution of sodium bisulfite to remove any excess bromine.[5][7]

-

The resulting solid is then dried under a vacuum to yield this compound.[5]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from 6-aminopenicillanic acid.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of β-lactamase inhibitors.[8] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are often co-administered with β-lactam antibiotics to overcome this resistance. For instance, this compound can be a precursor for compounds like sulbactam.[8] It is also a starting material for the synthesis of other brominated penicillanic acid derivatives that have been investigated for their β-lactamase inhibitory activity.[9][10] The debromination of this compound can yield monobromo derivatives which also exhibit β-lactamase inhibitory properties.[11][12]

References

- 1. The 50th anniversary of the discovery of 6-aminopenicillanic acid (6-APA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H9Br2NO3S | CID 90376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. PubChemLite - this compound (C8H9Br2NO3S) [pubchemlite.lcsb.uni.lu]

- 5. CN104910184B - A kind of preparation method of 6,6 dibromo penicillanic acid - Google Patents [patents.google.com]

- 6. The chemistry of penicillanic acids. Part I. 6,6-Dibromo- and 6,6-di-iodo-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. EP0139047A1 - Process for the preparation of this compound 1,1-dioxide - Google Patents [patents.google.com]

- 8. This compound | 24158-88-1 [chemicalbook.com]

- 9. US4180506A - 6β-Bromo penicillanic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US4468351A - Process for debromination of dibromopenicillanic acid and derivatives - Google Patents [patents.google.com]

- 12. US4468351A - Process for debromination of dibromopenicillanic acid and derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a pivotal molecule in the field of antibiotic research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, analytical characterization, and its significant role as a β-lactamase inhibitor.

Chemical Identity and Synonyms

This compound is a synthetic derivative of penicillanic acid, the core chemical scaffold of penicillin antibiotics. Its unique dibrominated structure at the 6-position confers upon it distinct chemical properties and biological activities. The compound is widely recognized in the pharmaceutical industry, often as a reference standard for impurities in the synthesis of β-lactamase inhibitors like sulbactam.

A comprehensive list of its synonyms and identifiers is provided in the table below, facilitating its unambiguous identification in scientific literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number | 24158-88-1 |

| Molecular Formula | C₈H₉Br₂NO₃S |

| Molecular Weight | 359.03 g/mol |

| Synonyms | Sulbactam USP Related Compound F, Sulbactam EP Impurity F, (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 6-aminopenicillanic acid (6-APA) followed by bromination. This process is a cornerstone in the production of many semi-synthetic penicillins and related compounds.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 6-aminopenicillanic acid.

Synthesis and Characterization Workflow

Detailed Experimental Protocol: Synthesis from 6-Aminopenicillanic Acid

This protocol is a synthesized procedure based on established methods. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Bromine (Br₂)

-

Ethyl acetate

-

Sodium bisulfite solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 6-aminopenicillanic acid (1 equivalent) in a mixture of ethyl acetate and water at 0-5°C.

-

Acidification: Slowly add hydrobromic acid (approximately 4-5 equivalents) to the suspension while maintaining the temperature below 5°C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0°C and 5°C.

-

Bromination: In a separate container, dissolve bromine (2.2 equivalents) in ethyl acetate. Add this bromine solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add a saturated solution of sodium bisulfite to quench the excess bromine until the reddish-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to the penam core protons. The C3-methyl groups will appear as two distinct singlets. The C2 and C5 protons will show characteristic chemical shifts and coupling patterns. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon of the β-lactam and the carboxylic acid, the quaternary carbon at C3, the two methyl carbons, and the carbons of the bicyclic core. The carbon bearing the two bromine atoms (C6) will have a characteristic downfield shift. |

| Mass Spec. (ESI-MS) | The mass spectrum will show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

| FTIR (KBr) | Strong absorption bands for the C=O stretching of the β-lactam (around 1780-1800 cm⁻¹) and the carboxylic acid (around 1700-1720 cm⁻¹), as well as the O-H stretch of the carboxylic acid. |

Chromatographic Data

| Technique | Conditions | Expected Result |

| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)Flow Rate: 1.0 mL/minDetection: UV at 210-230 nm | A single major peak corresponding to this compound with a specific retention time. Purity is determined by the peak area percentage. |

Biological Activity: β-Lactamase Inhibition

The primary biological significance of this compound and its derivatives lies in their ability to inhibit β-lactamase enzymes. These enzymes are produced by resistant bacteria and inactivate β-lactam antibiotics, rendering them ineffective.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of serine β-lactamases. The strained β-lactam ring of the inhibitor is recognized by the active site of the enzyme. This leads to the acylation of the active site serine residue, forming a stable covalent adduct that inactivates the enzyme.

The following diagram illustrates the logical steps in the inhibition of a serine β-lactamase by this compound.

Mechanism of β-Lactamase Inhibition

Quantitative Assessment of Inhibition: IC₅₀ Determination

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific β-lactamase by 50%.

| β-Lactamase Class | Representative Enzyme | Reported IC₅₀ Range (µM) |

| Class A | TEM-1 | 0.1 - 10 |

| Class C | P99 | 10 - 100 |

| Class D | OXA-type | Variable, generally higher |

Note: IC₅₀ values are highly dependent on the specific enzyme and assay conditions.

Detailed Experimental Protocol: β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol provides a general framework for determining the IC₅₀ of this compound against a serine β-lactamase using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1)

-

This compound (stock solution in DMSO)

-

Nitrocefin (stock solution in DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in phosphate buffer from the stock solution.

-

Dilute the β-lactamase enzyme to a working concentration in phosphate buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

-

Dilute the nitrocefin stock solution to a working concentration (e.g., 100 µM) in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add a fixed volume of the β-lactamase solution and varying concentrations of the this compound dilutions.

-

Positive control (no inhibitor): Add the β-lactamase solution and an equivalent volume of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).

-

Negative control (no enzyme): Add phosphate buffer and the nitrocefin solution.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add a fixed volume of the nitrocefin working solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to the hydrolyzed nitrocefin product (typically 486 nm) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the positive control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC₅₀ value.

-

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its role as a crucial intermediate in the synthesis of β-lactamase inhibitors and its own intrinsic inhibitory activity make it a valuable tool for researchers. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and biological function, offering a solid foundation for further scientific inquiry and application.

The Role of 6,6-Dibromopenicillanic Acid in Antibiotic Resistance Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the continuous exploration of novel strategies to combat drug-resistant pathogens. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a clinically successful strategy to overcome this resistance. This technical guide provides an in-depth overview of 6,6-dibromopenicillanic acid, a key precursor to the potent β-lactamase inhibitor 6β-bromopenicillanic acid. We will delve into its mechanism of action, synthesis, and its application as a research tool to study β-lactamase inhibition and antibiotic resistance. This guide consolidates quantitative data on its inhibitory activity, details experimental protocols for its synthesis and evaluation, and provides visual representations of key pathways and workflows to aid researchers in this critical field.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. However, the efficacy of these life-saving drugs is severely compromised by the production of β-lactamase enzymes.[1] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.[2]

To counteract this resistance mechanism, β-lactamase inhibitors have been developed. These compounds, which typically have weak intrinsic antibacterial activity, are co-administered with β-lactam antibiotics to protect them from degradation by β-lactamases.[3] This combination therapy effectively restores the activity of the β-lactam antibiotic against resistant bacterial strains.

This compound: A Precursor to a Potent Inhibitor

This compound itself is not a potent β-lactamase inhibitor. Its significance in antibiotic resistance research lies in its role as a stable precursor to the highly active inhibitor, 6β-bromopenicillanic acid.[4] The conversion of the 6,6-dibromo derivative to the 6β-bromo active form is a crucial step in harnessing its inhibitory potential.

Mechanism of Action of 6β-Bromopenicillanic Acid

6β-Bromopenicillanic acid is an irreversible, active-site-directed inhibitor of many Class A and some Class C serine β-lactamases.[4][5] The inactivation process involves a series of chemical reactions within the active site of the enzyme.

The proposed mechanism of inhibition is as follows:

-

Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of 6β-bromopenicillanic acid, forming a transient acyl-enzyme intermediate.

-

Rearrangement and Inactivation: Following acylation, a rearrangement occurs, leading to the formation of a stable, covalently bound dihydrothiazine derivative. This process is accompanied by the appearance of a characteristic chromophore.[6] This modified, inactive enzyme is incapable of hydrolyzing β-lactam antibiotics.

dot

Quantitative Data on β-Lactamase Inhibition

Table 1: Inhibitory Activity of 6β-Bromopenicillanic Acid against Various β-Lactamases

| β-Lactamase (Source Organism) | Enzyme Class | IC50 (µM) | Kinetic Parameters (Ki, k_inact) | Reference |

| β-Lactamase I (Bacillus cereus) | A | Data not available | Second-order rate constant of inactivation: ~10^5 M⁻¹s⁻¹ | [6] |

| TEM-1 (Escherichia coli) | A | Data not available | Inactivates the enzyme | [7] |

| Staphylococcus aureus Penicillinase | A | Less susceptible than B. licheniformis enzyme | Potent inhibitor | [4] |

| Bacillus licheniformis Exoenzyme | A | Highly susceptible | Potent inhibitor | [4] |

| P99 (Enterobacter cloacae) | C | Less effective inhibitor compared to Class A enzymes | Moderate inhibitor | [8] |

Note: Quantitative data for 6β-bromopenicillanic acid is limited in the public domain. Researchers are encouraged to perform their own kinetic studies for specific β-lactamases of interest.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting β-lactamase inhibition assays.

Synthesis of this compound from 6-Aminopenicillanic Acid

This protocol is adapted from established chemical synthesis methods.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Sodium nitrite

-

Hydrobromic acid (48%)

-

Bromine

-

Ethyl acetate

-

Sodium bicarbonate

-

Magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Diazotization: Suspend 6-aminopenicillanic acid in a mixture of ethyl acetate and water, and cool the mixture in an ice bath.

-